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molecular formula C7H4N2O6 B080315 2,3-Dinitrobenzoic acid CAS No. 15147-64-5

2,3-Dinitrobenzoic acid

Cat. No. B080315
M. Wt: 212.12 g/mol
InChI Key: HCSBTDBGTNZOAB-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

To a suspension of 2 g (9.4 mmol) of 2,3-di-nitrobenzoic acid in 20 mL of acetic acid at 0° C. was added a solution of 14.8 g (65 mmol) SnCl2. 2 H2O in 7 mL of concentrated HCl. After stirring for 2 h at rt, the reaction mixture was concentrated. The residue was dissolved in 30 mL of H2O and the pH was adjusted to pH=12-13 with 6N NaOH. The mixture was filtered and the solid was washed with 0.1N HCl. The combined aqueous fractions were concentrated to give 1.4 g of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O.Cl[Sn]Cl.O>C(O)(=O)C.Cl>[NH2:1][C:4]1[C:12]([NH2:13])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 30 mL of H2O
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with 0.1N HCl
CONCENTRATION
Type
CONCENTRATION
Details
The combined aqueous fractions were concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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